molecular formula C20H18Cl2N2O2 B11641578 Ethyl 6-chloro-4-[(3-chloro-2-methylphenyl)amino]-8-methylquinoline-3-carboxylate

Ethyl 6-chloro-4-[(3-chloro-2-methylphenyl)amino]-8-methylquinoline-3-carboxylate

Cat. No.: B11641578
M. Wt: 389.3 g/mol
InChI Key: MLPIESIRDPWEJR-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-[(3-chloro-2-methylphenyl)amino]-8-methylquinoline-3-carboxylate is a complex organic compound with a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-4-[(3-chloro-2-methylphenyl)amino]-8-methylquinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of a Lewis acid catalyst.

    Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine, such as 3-chloro-2-methylaniline.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-4-[(3-chloro-2-methylphenyl)amino]-8-methylquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Ethyl 6-chloro-4-[(3-chloro-2-methylphenyl)amino]-8-methylquinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-4-[(3-chloro-2-methylphenyl)amino]-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.

    Quinoline-3-carboxylate derivatives: A class of compounds with similar structural features and potential biological activities.

Uniqueness

Ethyl 6-chloro-4-[(3-chloro-2-methylphenyl)amino]-8-methylquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chloro-substitution and the presence of an ethyl ester group make it a versatile compound for various applications.

Properties

Molecular Formula

C20H18Cl2N2O2

Molecular Weight

389.3 g/mol

IUPAC Name

ethyl 6-chloro-4-(3-chloro-2-methylanilino)-8-methylquinoline-3-carboxylate

InChI

InChI=1S/C20H18Cl2N2O2/c1-4-26-20(25)15-10-23-18-11(2)8-13(21)9-14(18)19(15)24-17-7-5-6-16(22)12(17)3/h5-10H,4H2,1-3H3,(H,23,24)

InChI Key

MLPIESIRDPWEJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NC3=C(C(=CC=C3)Cl)C)Cl)C

Origin of Product

United States

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